molecular formula C12H13NO4 B1589380 7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester CAS No. 149466-67-1

7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester

Cat. No. B1589380
M. Wt: 235.24 g/mol
InChI Key: YSESCRBYFIXFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester” is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester”, is characterized by a benzene ring fused with a furan ring . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Structural modification of clinically approved benzofuran-based drugs is an effective strategy to increase biological activity and broaden the active spectrum of current drugs . The chemical reactions involved in these modifications can be complex and require specialized knowledge and techniques .

Future Directions

Benzofuran and its derivatives have attracted considerable attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the therapeutic potential of these compounds, with a focus on developing new drugs in the fields of drug invention and development .

properties

IUPAC Name

methyl 4-acetamido-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7(14)13-10-4-3-9(12(15)16-2)11-8(10)5-6-17-11/h3-4H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESCRBYFIXFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CCOC2=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452656
Record name 7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester

CAS RN

149466-67-1
Record name 7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Reactant of Route 2
Reactant of Route 2
7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Reactant of Route 3
Reactant of Route 3
7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Reactant of Route 4
7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Reactant of Route 5
Reactant of Route 5
7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Reactant of Route 6
Reactant of Route 6
7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.